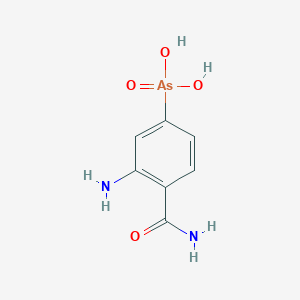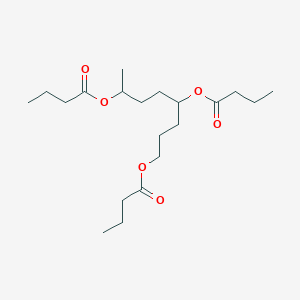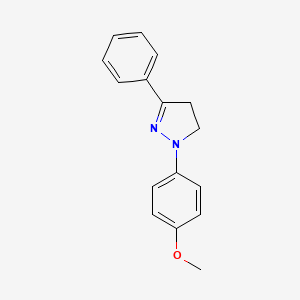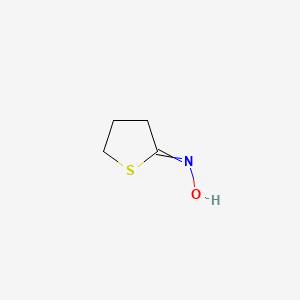![molecular formula C23H31NO B14739145 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine CAS No. 6286-42-6](/img/structure/B14739145.png)
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a methoxyphenyl group.
Métodos De Preparación
The synthesis of 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxyphenylacetonitrile with hexanal in the presence of a base to form an intermediate, which is then cyclized with pyrrolidine under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The pyrrolidine ring plays a crucial role in binding to these targets, influencing the compound’s biological activity. The methoxyphenyl group may also contribute to its pharmacokinetic properties, affecting its absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)pyrrolidine: This compound lacks the hexan-3-yl group, which may result in different biological activities and applications.
4-(Pyrrolidin-1-yl)benzonitrile:
The uniqueness of this compound lies in its specific structure, which combines the properties of the pyrrolidine ring and the methoxyphenyl group, making it a versatile compound for various applications .
Propiedades
Número CAS |
6286-42-6 |
|---|---|
Fórmula molecular |
C23H31NO |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
1-[4-[4-(4-methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine |
InChI |
InChI=1S/C23H31NO/c1-4-22(23(5-2)19-10-14-21(25-3)15-11-19)18-8-12-20(13-9-18)24-16-6-7-17-24/h8-15,22-23H,4-7,16-17H2,1-3H3 |
Clave InChI |
RIQJODRBNMKMRH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)N2CCCC2)C(CC)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


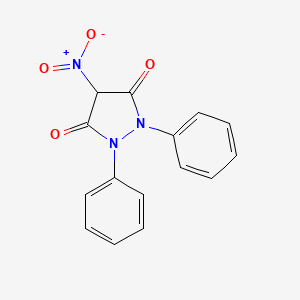


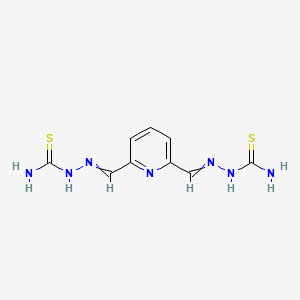
![5-[(2-Chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14739083.png)

![11-(4-morpholinyl)-11H-indeno[1,2-b]quinoline](/img/structure/B14739087.png)
![[3-(Acetyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl acetate](/img/structure/B14739090.png)
